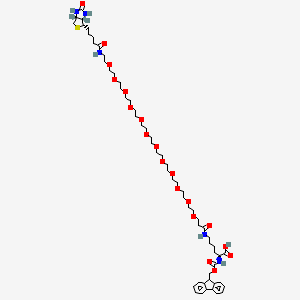

Fmoc-Lys (biotin-PEG12)-OH

Description

Contextualization of Biotinylation in Contemporary Biomolecular Research

Biotinylation is a fundamental biochemical technique that involves the covalent attachment of biotin (B1667282), a small, water-soluble B vitamin (Vitamin B7), to biomolecules such as proteins, peptides, and oligonucleotides. creative-proteomics.comcreative-diagnostics.com2bscientific.combroadpharm.com The small size of the biotin molecule (MW 244.31) makes it an ideal tag, as it is unlikely to interfere with the natural function of the biomolecule to which it is attached. creative-diagnostics.combroadpharm.com

The utility of biotinylation in research stems from the extraordinarily strong and highly specific non-covalent interaction between biotin and the proteins avidin (B1170675) (from egg whites) and streptavidin (from Streptomyces avidinii). creative-proteomics.comnih.gov This bond is one of the strongest known in biology, forming rapidly and remaining stable even under harsh conditions of pH, temperature, and salt concentration. broadpharm.comnih.gov This robust interaction is harnessed for numerous applications, including:

Detection: Biotinylated molecules can be easily detected in immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting using enzyme-conjugated streptavidin. creative-diagnostics.com2bscientific.com

Purification and Isolation: The high affinity of the biotin-streptavidin interaction allows for the efficient purification of biotin-tagged proteins or the isolation of their binding partners from complex mixtures in pull-down assays and affinity chromatography. 2bscientific.combroadpharm.com

Immobilization: Biotinylated biomolecules can be firmly anchored to streptavidin-coated surfaces, which is a key technique in applications such as surface plasmon resonance (SPR) and biolayer interferometry (BLI) for studying molecular interactions. 2bscientific.com

Cell Sorting and Imaging: By using fluorescently labeled streptavidin, biotinylated probes can be used to identify and sort specific cell populations via fluorescence-activated cell sorting (FACS) or for molecular imaging applications. creative-diagnostics.com2bscientific.com

The Strategic Role of Polyethylene (B3416737) Glycol (PEG) Moieties in Bioconjugation and Probe Design

Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) glycol units. thermofisher.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy in drug delivery and bioconjugation to improve the physicochemical properties of therapeutic molecules and research probes. axispharm.comnih.govnih.gov

The strategic inclusion of PEG linkers offers several key advantages:

Improved Solubility: PEG is highly soluble in water and can confer this property to hydrophobic molecules, preventing aggregation and improving their handling in aqueous buffers. thermofisher.comaxispharm.com

Enhanced Stability and Reduced Immunogenicity: The flexible PEG chain can shield conjugated proteins or peptides from enzymatic degradation and reduce their immunogenicity by masking epitopes from the host immune system. thermofisher.comaxispharm.comnih.gov

Increased Bioavailability: For therapeutic applications, PEGylation can prolong the circulation half-life of a drug by reducing clearance by the kidneys and uptake by the reticuloendothelial system. axispharm.comnih.govresearchgate.net

Flexible Spacer Arm: In reagents like Fmoc-Lys(biotin-PEG12)-OH, the PEG chain acts as a long, flexible spacer. axispharm.com This spacer arm physically separates the biotin tag from the attached peptide or protein, which minimizes steric hindrance and ensures that the biotin remains accessible for efficient binding to streptavidin or avidin. axispharm.comsigmaaldrich.com

The use of discrete-length PEG (dPEG®) chains, such as the 12-unit linker in this compound, provides a precisely defined spacer length, ensuring uniformity in the final conjugated product. sigmaaldrich.com

Significance of Fluorenylmethyloxycarbonyl (Fmoc) Protection in Peptide Synthesis Methodologies

In chemical synthesis, particularly the synthesis of peptides, protecting groups are essential for preventing unwanted side reactions. altabioscience.com The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used to temporarily block the alpha-amino group of an amino acid. wikipedia.org It is a cornerstone of the most common strategy used in modern solid-phase peptide synthesis (SPPS), known as Fmoc/tBu chemistry. altabioscience.comiris-biotech.de

The significance of Fmoc protection in SPPS includes:

Mild Deprotection Conditions: The Fmoc group is stable to acids but is rapidly removed by treatment with a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org These mild conditions preserve acid-sensitive linkers that attach the growing peptide to the solid support and protect sensitive side-chain modifications. wikipedia.orgiris-biotech.de

Orthogonality: The Fmoc strategy is considered orthogonal because the conditions for removing the N-terminal Fmoc group (mild base) are distinct from the conditions used to cleave the finished peptide from the resin and remove the side-chain protecting groups (strong acid, typically trifluoroacetic acid, or TFA). altabioscience.comiris-biotech.detotal-synthesis.com This prevents premature cleavage or damage to the peptide during the synthesis cycles.

Automation and Monitoring: The mild reaction conditions and the properties of the Fmoc group have made it highly suitable for automated peptide synthesizers. americanpeptidesociety.orgtotal-synthesis.com Furthermore, the dibenzofulvene byproduct released during Fmoc deprotection absorbs strongly in the UV spectrum, allowing for real-time monitoring of the deprotection step to ensure the reaction has gone to completion. wikipedia.org

Overview of Fmoc-Lys(biotin-PEG12)-OH as a Versatile Chemical Building Block for Research

Fmoc-Lys(biotin-PEG12)-OH is a multifunctional building block that leverages the distinct advantages of its three components to streamline the creation of sophisticated research tools. axispharm.comalfa-chemistry.com Its structure is specifically designed for seamless integration into Fmoc-based solid-phase peptide synthesis. sigmaaldrich.com

The molecule's utility arises from the synergistic function of its parts:

The Fmoc-protected alpha-amino group and the free carboxylic acid group allow the entire molecule to be treated as a standard amino acid building block during automated peptide synthesis. alfa-chemistry.combroadpharm.com

The lysine (B10760008) side chain serves as the attachment point for the functional biotin-PEG moiety. sigmaaldrich.com

The biotin tag provides a reliable handle for affinity capture, detection, or immobilization of the final peptide. axispharm.comsigmaaldrich.com

The hydrophilic PEG12 spacer enhances the water solubility of the resulting peptide and provides a flexible, 40-atom linker that holds the biotin tag away from the peptide backbone, ensuring its accessibility for binding to avidin or streptavidin. sigmaaldrich.combroadpharm.com

This reagent is therefore invaluable for synthesizing custom biotin-labeled peptides used in a variety of research areas. axispharm.com Applications include the development of peptide probes for affinity purification of target proteins, molecular imaging agents, and components for targeted drug delivery systems. axispharm.comsmolecule.com It is also employed as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins within cells. medchemexpress.comtargetmol.com

Data Tables

Table 1: Chemical Properties of Fmoc-Lys(biotin-PEG12)-OH

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₅₈H₉₁N₅O₁₉S | axispharm.combroadpharm.comiris-biotech.de |

| Molecular Weight | ~1194.4 g/mol | axispharm.comsigmaaldrich.comiris-biotech.de |

| CAS Number | 1334172-64-3 | axispharm.com |

| Appearance | Solid or viscous liquid | sigmaaldrich.com |

| Purity | ≥95% | axispharm.comsigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.combroadpharm.comiris-biotech.de |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Fmoc-Lys(biotin-PEG12)-OH |

| L-lysine |

| Biotin |

| Polyethylene Glycol (PEG) |

| Fluorenylmethyloxycarbonyl (Fmoc) |

| Avidin |

| Streptavidin |

| Piperidine |

| Dimethylformamide (DMF) |

| Trifluoroacetic acid (TFA) |

Properties

CAS No. |

1334172-65-4 |

|---|---|

Molecular Formula |

C38H51N5O9S |

Molecular Weight |

753.9 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]propanoylamino]hexanoic acid |

InChI |

InChI=1S/C38H51N5O9S/c44-33(15-6-5-14-32-35-31(24-53-32)41-37(48)43-35)40-18-20-51-22-21-50-19-16-34(45)39-17-8-7-13-30(36(46)47)42-38(49)52-23-29-27-11-3-1-9-25(27)26-10-2-4-12-28(26)29/h1-4,9-12,29-32,35H,5-8,13-24H2,(H,39,45)(H,40,44)(H,42,49)(H,46,47)(H2,41,43,48) |

InChI Key |

HJDZOFSHRWNYIO-UHFFFAOYSA-N |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

Related CAS |

1334172-65-4 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc Lys Biotin Peg12 Oh and Its Derivatives

Integration of Fmoc-Lys(biotin-PEG12)-OH into Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of Fmoc-Lys(biotin-PEG12)-OH into a growing peptide chain follows the standard procedures of Fmoc-based SPPS. vectorlabs.com The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of the lysine (B10760008), while the biotin-PEG12 moiety is attached to the ε-amino group of the lysine side chain. axispharm.com This pre-functionalized amino acid allows for the direct insertion of the biotin-PEGylated lysine at any desired position within the peptide sequence during synthesis on a solid support. vectorlabs.com The PEG linker enhances the water solubility of the resulting peptide and reduces steric hindrance, which can be beneficial for subsequent binding to avidin (B1170675) or streptavidin. vectorlabs.comsigmaaldrich.com

Standard Fmoc chemistry is employed for the sequential addition of amino acids to the peptide chain. The Fmoc group on the α-amino group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.dechempep.com The subsequent free N-terminus is then ready to couple with the carboxylic acid of the incoming Fmoc-protected amino acid, in this case, Fmoc-Lys(biotin-PEG12)-OH.

For the functionalization of the lysine ε-amino group, the modification is performed prior to the incorporation of the lysine residue into the peptide chain, as is the case with Fmoc-Lys(biotin-PEG12)-OH. Alternatively, a lysine residue with an orthogonally protected side chain can be incorporated into the peptide first. acs.org This protecting group is then selectively removed while the peptide is still on the solid support, and the exposed ε-amino group is subsequently reacted with an activated biotin-PEG12 molecule. peptide.com

Orthogonal protecting groups are essential for the synthesis of complex peptides with side-chain modifications. iris-biotech.de These groups can be selectively removed under different chemical conditions, allowing for specific modifications at various points in the synthesis. iris-biotech.de In the context of lysine biotinylation, an orthogonal protecting group on the ε-amino group allows for the deprotection and subsequent biotinylation of the lysine side chain without affecting the N-terminal Fmoc group or other acid-labile side-chain protecting groups. peptide.com

Commonly used orthogonal protecting groups for the lysine side chain include:

Boc (tert-butyloxycarbonyl): This group is acid-labile and is removed with trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin. researchgate.netchempep.com Incorporating Fmoc-Lys(Boc)-OH allows for biotinylation in solution after peptide cleavage or on-resin if a very mild acid-labile resin is used. chempep.com

Mtt (4-Methyltrityl): The Mtt group is highly acid-labile and can be removed with a dilute solution of TFA (e.g., 1-2%) in dichloromethane (B109758) (DCM), leaving other acid-labile groups like Boc intact. iris-biotech.denbinno.com This allows for on-resin modification of the lysine side chain. acs.orgnbinno.com

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These protecting groups are labile to hydrazine (B178648) and are orthogonal to both Fmoc and Boc/tBu strategies. iris-biotech.desigmaaldrich.com This allows for selective deprotection and functionalization of the lysine side chain on the resin. sigmaaldrich.com

| Protecting Group | Cleavage Condition | Orthogonal To | Use Case for Lysine Functionalization |

| Fmoc | 20% Piperidine in DMF | Acid-labile groups (Boc, tBu), Hydrazine-labile groups (Dde, ivDde), Mtt | α-amino group protection |

| Boc | TFA | Fmoc, Hydrazine-labile groups | ε-amino group protection, typically removed during final cleavage |

| Mtt | 1-2% TFA in DCM | Fmoc, Hydrazine-labile groups | Selective on-resin deprotection of ε-amino group for functionalization |

| Dde/ivDde | 2% Hydrazine in DMF | Fmoc, Acid-labile groups | Selective on-resin deprotection of ε-amino group for functionalization |

The formation of the amide bond between the free N-terminus of the growing peptide chain and the incoming Fmoc-amino acid is facilitated by coupling reagents. The choice of coupling reagent and reaction conditions is critical for efficient and racemization-free coupling.

Commonly used coupling reagents include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are widely used and efficient coupling reagents. peptide.combachem.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent is known for its high coupling efficiency, especially for sterically hindered amino acids or difficult sequences. peptide.commerckmillipore.com

DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole): This combination is a classic and cost-effective method for peptide coupling that minimizes racemization. bachem.com

These coupling reactions are typically carried out in a solvent like DMF in the presence of a tertiary amine base such as N,N-diisopropylethylamine (DIEA) to activate the carboxylic acid and neutralize the protonated N-terminus. bachem.comamazonaws.com Optimization of coupling times and reagent equivalents is important to ensure complete reaction and high peptide purity.

| Coupling Reagent | Description | Base Required |

| HBTU/TBTU | Uronium-based reagents, efficient and widely used. peptide.combachem.com | DIEA or NMM |

| HATU | Guanidinium-based reagent, highly efficient, good for difficult couplings. peptide.commerckmillipore.com | DIEA or Collidine |

| DIC/HOBt | Carbodiimide/additive combination, cost-effective, minimizes racemization. bachem.com | DIEA (optional, depending on protocol) |

Synthesis of Biotin-PEG Conjugates for Lysine Side-Chain Incorporation

The synthesis of Fmoc-Lys(biotin-PEG12)-OH involves the pre-synthesis of the biotin-PEG12 linker and its subsequent attachment to the lysine side chain.

The Biotin-PEG12 linker is typically synthesized by reacting biotin (B1667282) with a PEG molecule containing twelve ethylene (B1197577) glycol units. One end of the PEG linker is functionalized to react with biotin, and the other end is functionalized for attachment to the lysine side chain. A common activated form of the linker is Biotin-PEG12-NHS ester, where the N-hydroxysuccinimide (NHS) ester provides a reactive group for coupling to primary amines. medchemexpress.combiosynth.combpsbioscience.com

The attachment of the Biotin-PEG12 linker to a lysine residue can be achieved through several methods. In the synthesis of Fmoc-Lys(biotin-PEG12)-OH, the α-amino group of lysine is first protected with the Fmoc group. Then, the ε-amino group is reacted with an activated form of the Biotin-PEG12 linker, such as Biotin-PEG12-NHS ester, to form a stable amide bond. nih.govwikipedia.org

Alternatively, if an on-resin biotinylation strategy is employed, a peptide containing a lysine residue with an orthogonally protected side chain (e.g., Fmoc-Lys(Mtt)-OH) is synthesized. acs.org After selective deprotection of the Mtt group, the resin-bound peptide with a free lysine ε-amino group is reacted with an excess of Biotin-PEG12-NHS ester in the presence of a base like DIEA in DMF. nih.gov The progress of the reaction can be monitored using a ninhydrin (B49086) test to ensure complete coupling. amazonaws.com This approach allows for the site-specific biotinylation of the peptide. peptide.com

Chemoenzymatic Synthetic Approaches for Biotinylated Peptides

Chemoenzymatic synthesis represents a powerful strategy that combines the versatility of chemical synthesis with the high specificity and efficiency of enzymatic catalysis to produce complex biomolecules like biotinylated peptides. This approach is particularly advantageous for introducing biotin at a specific site within a peptide, which can be challenging to achieve through purely chemical methods, especially in large proteins. The general workflow involves the chemical synthesis of a peptide substrate, followed by a highly specific enzymatic biotinylation step.

The process typically begins with the chemical synthesis of the peptide backbone using methods like solid-phase peptide synthesis (SPPS). creative-peptides.com This allows for the incorporation of non-natural amino acids and other modifications. For site-specific enzymatic biotinylation, a specific recognition sequence for a biotin ligase is incorporated into the peptide sequence.

Once the peptide is synthesized and purified, an enzyme is used to catalyze the covalent attachment of biotin. Biotin ligases, such as the E. coli enzyme BirA, are commonly employed for this purpose. creative-proteomics.com BirA specifically recognizes a 15-amino-acid peptide sequence, known as the AviTag or Biotin Acceptor Peptide (BAP), and catalyzes the ATP-dependent ligation of biotin to the ε-amino group of the lysine residue within this sequence. creative-proteomics.com This enzymatic step is highly specific, ensuring that biotinylation occurs only at the desired location, thus avoiding the potential for non-specific labeling of other lysine residues in the peptide. creative-proteomics.com

More recent advancements have led to the development of engineered biotin ligases, such as TurboID, which exhibit enhanced catalytic activity. nih.gov These enzymes can be used for proximity labeling studies in living cells and can utilize modified biotin substrates, such as thiol-cleavable biotin, which allows for the subsequent release of the biotinylated protein from streptavidin beads. nih.gov This chemoenzymatic approach provides a robust method for producing homogeneously biotinylated peptides with precise control over the modification site, which is crucial for applications in diagnostics, affinity purification, and drug delivery. creative-peptides.comnih.gov

Table 1: Key Enzymes in Biotinylation

| Enzyme | Origin | Recognition Sequence | Notes |

|---|---|---|---|

| BirA | Escherichia coli | AviTag / Biotin Acceptor Peptide (BAP) | Catalyzes the site-specific attachment of biotin to a lysine residue within the recognition sequence. creative-proteomics.com |

| Biotin Protein Ligase (BPL) | Various | Specific target peptide sequences | Similar to BirA, used for controlled, site-specific biotinylation. creative-proteomics.com |

| TurboID | Engineered from BirA | | A promiscuous biotin ligase with enhanced activity, often used for proximity labeling. nih.gov |

Stereochemical Considerations in the Synthesis of Lysine-Based Derivatives (D- and L-configurations)

Stereochemistry is a critical aspect in the synthesis and biological function of amino acid derivatives, including those of lysine. Amino acids, with the exception of glycine, are chiral molecules, meaning they exist as two non-superimposable mirror images, or enantiomers. libretexts.org These enantiomers are designated as D- (dextrorotatory) and L- (levorotatory) based on their relationship to the configuration of glyceraldehyde. masterorganicchemistry.com

In biological systems, there is a strong preference for one enantiomer over the other. The amino acids that constitute natural proteins in virtually all living organisms are exclusively of the L-configuration. libretexts.org Consequently, the lysine residue in commercially available Fmoc-Lys(biotin-PEG12)-OH and other synthetic amino acid derivatives intended for biological applications is typically the L-isomer to ensure compatibility with biological systems, such as enzymes and receptors.

The synthesis of lysine-based derivatives must therefore be stereocontrolled to produce the desired enantiomer, usually L-lysine. This is often achieved by starting with a chiral precursor from the "chiral pool," such as L-glutamic acid, or by using stereoselective synthetic methods. researchgate.net The D, L system for designating the configuration of an amino acid is determined by the position of the amino group on the alpha-carbon in a Fischer projection. libretexts.org If the amino group is on the left, it is assigned the L-configuration; if it is on the right, it is the D-configuration. masterorganicchemistry.comlibretexts.org

While L-lysine is the natural standard, the synthesis of derivatives containing D-lysine is also of significant interest for specific applications. Peptides incorporating D-amino acids are generally more resistant to degradation by proteases, which can enhance their stability and in vivo half-life. Furthermore, the stereochemistry of lysine has been shown to be crucial for molecular recognition by enzymes. For instance, studies on histone lysine methylation have shown that while some Nε-methyl lysine binding proteins can recognize lysine with a D-configuration, the enzymes responsible for methylation and demethylation show a strong preference for the natural L-lysine substrate. rsc.org This highlights the profound impact of stereochemistry on biological activity and underscores the importance of precise stereochemical control during the synthesis of lysine derivatives.

Table 2: Comparison of L-Lysine and D-Lysine

| Feature | L-Lysine | D-Lysine |

|---|---|---|

| Natural Abundance | The exclusive configuration found in proteins in most organisms. libretexts.org | Rare in nature; not incorporated into proteins via standard ribosomal synthesis. |

| Fischer Projection | Amino group on the alpha-carbon is on the left. libretexts.org | Amino group on the alpha-carbon is on the right. libretexts.org |

| Protease Susceptibility | Readily cleaved by proteases. | Generally resistant to proteolytic degradation. |

| Biological Recognition | Recognized by most enzymes and receptors (e.g., methyltransferases, demethylases). rsc.org | Often poorly recognized by enzymes that act on L-amino acids, though some binding proteins may tolerate it. rsc.org |

| Synthetic Goal | The primary target for derivatives used in most biological applications. | Synthesized for specific applications requiring enhanced stability or to probe stereochemical sensitivity. |

Bioconjugation Strategies Utilizing Fmoc Lys Biotin Peg12 Oh

Fundamental Principles of Biotin-Streptavidin/Avidin (B1170675) Affinity in Bioconjugation

The interaction between biotin (B1667282) (vitamin B7) and the proteins avidin (from egg white) and streptavidin (from Streptomyces avidinii) is one of the strongest known non-covalent biological interactions, characterized by an exceptionally low dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. peptide.comresearchgate.net This near-irreversible binding is the cornerstone of numerous applications in molecular biology, diagnostics, and nanotechnology. researchgate.net

The high affinity is a result of a combination of factors, including extensive hydrogen bonding, van der Waals interactions, and the burial of the biotin molecule in a deep binding pocket within the tetrameric structure of avidin or streptavidin. broadpharm.com Each protein tetramer can bind four biotin molecules. researchgate.net The bond formation is rapid and remains stable under a wide range of conditions, including extremes of pH, temperature, and in the presence of organic solvents and denaturing agents. researchgate.net

While both proteins exhibit high affinity for biotin, there are key differences. Avidin is a glycoprotein (B1211001) with a high isoelectric point (pI) of 10-10.5, which can lead to non-specific binding in some applications. researchgate.netiris-biotech.de Streptavidin, on the other hand, is not glycosylated and has a near-neutral pI, resulting in lower non-specific binding. peptide.comnih.gov However, streptavidin has been noted to sometimes show higher affinity than avidin when biotin is conjugated to another molecule. iris-biotech.deaatbio.com Deglycosylated avidin, known as NeutrAvidin, offers a compromise with low non-specific binding and a neutral pI. researchgate.net

The thermodynamics of the interaction reveal it to be an exothermic process. sigmaaldrich.comvectorlabs.com The binding of biotin to streptavidin is often entropically driven at lower temperatures (15-25°C), suggesting hydrophobic interactions play a significant role, while at higher temperatures (30-40°C), it becomes more enthalpically driven, indicating a dominance of polar interactions. iris-biotech.deresearchgate.net

Table 1: Comparison of Biotin-Binding Proteins

| Feature | Avidin | Streptavidin | NeutrAvidin |

|---|---|---|---|

| Source | Chicken egg white | Streptomyces avidinii | Deglycosylated avidin |

| Molecular Weight | ~67-68 kDa | ~53 kDa (core) | ~60 kDa |

| Glycosylation | Yes | No | No |

| Isoelectric Point (pI) | 10-10.5 | ~5-6 | 6.3 |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ M | High affinity |

| Non-specific Binding | High | Low | Very Low |

Covalent Linkage of Fmoc-Lys(biotin-PEG12)-OH into Biomolecules

Fmoc-Lys(biotin-PEG12)-OH is designed for covalent incorporation into biomolecules, primarily through standard peptide synthesis protocols. This bifunctional molecule allows for a two-stage conjugation process.

The carboxylic acid group on the lysine (B10760008) backbone of Fmoc-Lys(biotin-PEG12)-OH is the primary site for covalent attachment to other molecules. This group can be activated to react with primary amines (-NH2) on a target biomolecule, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable and irreversible amide bond. nih.govlifetein.comscispace.com This reaction is a fundamental step in solid-phase peptide synthesis (SPPS), where the activated carboxylic acid of the incoming amino acid derivative couples with the deprotected N-terminal amine of the growing peptide chain on a solid support.

The Nα-amino group of the lysine in Fmoc-Lys(biotin-PEG12)-OH is protected by the Fmoc group. This protecting group is stable under the acidic conditions often used to remove other side-chain protecting groups (like Boc), but it is readily cleaved under mild basic conditions. sigmaaldrich.com The standard method for Fmoc deprotection in SPPS involves treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). broadpharm.comsigmaaldrich.com

The deprotection mechanism proceeds via a β-elimination reaction, initiated by the abstraction of an acidic proton from the fluorenyl ring system by the base. peptide.combroadpharm.com This generates a dibenzofulvene intermediate, which is subsequently scavenged by the amine used for deprotection. broadpharm.comsigmaaldrich.com Once the Fmoc group is removed, the now-free primary amine on the lysine residue is available to react with the activated carboxylic acid of the next amino acid in the peptide sequence, allowing for chain elongation. This orthogonal protection strategy enables the precise placement of the biotin-PEG12-lysine unit within a peptide sequence.

Impact of PEG12 Spacer on Bioconjugation Efficiency and Steric Hindrance

The 12-unit polyethylene (B3416737) glycol (PEG) spacer arm is a critical feature of Fmoc-Lys(biotin-PEG12)-OH that significantly influences its performance in bioconjugation applications.

The PEG linker is hydrophilic, which imparts increased water solubility to the otherwise hydrophobic biotin molecule and any biomolecule to which it is conjugated. This property is particularly advantageous as it can prevent the aggregation of biotinylated proteins or peptides in aqueous solutions.

Furthermore, the PEG12 spacer provides a long and flexible arm that physically separates the biotin moiety from the conjugated biomolecule. peptide.com This separation is crucial for overcoming steric hindrance, which can otherwise impede the binding of the bulky streptavidin or avidin tetramer to the biotin. peptide.comresearchgate.net By extending the biotin away from the surface of the biomolecule, the PEG12 linker ensures better accessibility to the biotin-binding pocket of streptavidin/avidin, thereby enhancing the efficiency of the interaction. Studies have shown that the length of the spacer arm can influence the binding affinity of surface-bound biotin to streptavidin. aatbio.com The flexibility of the PEG chain allows the biotin to orient itself optimally for binding, which is a significant advantage over shorter, more rigid linkers. lifetein.com

Table 2: Properties Conferred by the PEG12 Spacer

| Property | Description |

|---|---|

| Increased Hydrophilicity | Improves the solubility of the biotinylated molecule in aqueous buffers and reduces aggregation. |

| Reduced Steric Hindrance | The long, flexible chain minimizes interference between the biomolecule and the streptavidin/avidin, facilitating efficient binding. |

| Enhanced Flexibility | Allows the biotin moiety to adopt an optimal orientation for binding within the deep pocket of streptavidin/avidin. |

| Improved Accessibility | Extends the biotin away from the surface of the conjugated molecule, making it more accessible for binding. |

Site-Selective Bioconjugation Techniques Facilitated by Fmoc-Lys(biotin-PEG12)-OH

The structure of Fmoc-Lys(biotin-PEG12)-OH is ideally suited for site-selective incorporation of biotin into peptides during synthesis, a key advantage for creating well-defined bioconjugates with preserved biological activity.

The primary strategy for site-selective biotinylation using Fmoc-Lys(biotin-PEG12)-OH is through Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com In this method, the peptide is assembled sequentially on a solid support. The Nα-amino groups of the amino acids are temporarily protected with the base-labile Fmoc group, while reactive side chains are protected with acid-labile groups (e.g., Boc, tBu). scispace.com

To incorporate a biotin at a specific position, Fmoc-Lys(biotin-PEG12)-OH is introduced as one of the building blocks during the synthesis cycle. For example, if a biotin is desired at the fifth position of a peptide, the first four amino acids are coupled sequentially. Then, in the fifth cycle, Fmoc-Lys(biotin-PEG12)-OH is activated and coupled to the N-terminus of the growing peptide chain. lifetein.com The synthesis then continues with the addition of subsequent amino acids until the desired sequence is complete.

This use of orthogonal protecting groups—the base-labile Fmoc group for the α-amine and acid-labile groups for the side chains of other amino acids—is fundamental to achieving site-specificity. scispace.com It ensures that only the intended lysine residue is modified with the biotin-PEG12 moiety. This method allows for the precise placement of the biotin label at the N-terminus, C-terminus, or an internal position within the peptide chain, depending on the synthesis design. lifetein.com An alternative strategy for internal labeling involves using a lysine residue with its side-chain amine protected by an orthogonal protecting group (e.g., Dde or Alloc) that can be selectively removed while the peptide is still on the resin, followed by coupling of the biotinylating agent.

Chemical Design for Tailored Reactivity in Protein Modification

The strategic design of bioconjugation reagents is paramount for the successful modification of proteins and peptides. The compound Fmoc-Lys(biotin-PEG12)-OH is a sophisticated example of a chemically designed molecule engineered for tailored reactivity and functionality in protein modification. Its architecture integrates several key chemical moieties, each contributing a specific function to facilitate controlled and efficient bioconjugation. This section details the chemical design of Fmoc-Lys(biotin-PEG12)-OH and how its components afford specific reactivity for protein modification.

The molecular structure of Fmoc-Lys(biotin-PEG12)-OH is built upon a lysine amino acid core. This core is strategically modified at its alpha-amino (α-NH₂) group and its epsilon-amino (ε-NH₂) group, while leaving the carboxyl group (-COOH) available for conjugation reactions. broadpharm.comcd-bioparticles.netalfa-chemistry.com The thoughtful combination of a temporary protecting group, a flexible spacer, and a high-affinity binding tag makes this reagent a versatile tool in peptide synthesis and bioconjugation. axispharm.com

The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅₈H₉₁N₅O₁₉S |

| Molecular Weight | 1194.5 g/mol |

| Purity | Typically ≥95-98% |

| Storage Condition | -20°C |

The tailored reactivity of Fmoc-Lys(biotin-PEG12)-OH is a direct result of the distinct roles played by its constituent parts, as detailed in the following table.

| Chemical Moiety | Function in Protein Modification |

| Fmoc Group | A base-labile protecting group for the α-amino group of lysine, enabling its use in Fmoc solid-phase peptide synthesis (SPPS). nih.govluxembourg-bio.com |

| Lysine Scaffold | Provides the core structure, offering a free carboxyl group for amide bond formation and a side-chain amino group for attachment of the functional payload. |

| Biotin Tag | A high-affinity binding tag for avidin and streptavidin, enabling detection, purification, and targeted delivery of the modified protein. vectorlabs.compeptide.com |

| PEG12 Linker | A hydrophilic spacer that enhances water solubility, reduces steric hindrance, increases flexibility, and can improve the pharmacokinetic properties of the conjugated peptide or protein. axispharm.comvectorlabs.com |

| Carboxylic Acid | The reactive site for conjugation, allowing the formation of a stable amide bond with primary amino groups on target proteins or other molecules. broadpharm.comalfa-chemistry.com |

The Role of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group for the α-amino function of the lysine core. luxembourg-bio.com Its primary role is to prevent the α-amine from participating in unwanted reactions during peptide synthesis. axispharm.com The Fmoc group is stable under the acidic conditions often used for side-chain deprotection but is readily cleaved by treatment with a mild base, such as piperidine. nih.govluxembourg-bio.com This orthogonality is a cornerstone of Fmoc solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. nih.gov Once the desired peptide has been synthesized, the Fmoc group can be removed, exposing the N-terminal amine for further modification if required, or the entire reagent can be incorporated as a single unit during synthesis. cd-bioparticles.netalfa-chemistry.com

The Lysine Core as a Bifunctional Scaffold

The lysine amino acid serves as a bifunctional scaffold. The α-amino group is protected by the Fmoc group, while the ε-amino group on the side chain is acylated with the biotin-PEG12 moiety. This leaves the α-carboxyl group as the primary point of attachment for conjugation. broadpharm.com This arrangement allows the reagent to be incorporated into a peptide sequence via standard peptide coupling chemistry, where its carboxylic acid reacts with the free N-terminal amine of the growing peptide chain on a solid support. vectorlabs.com

The Biotin-PEG12 Linker: Imparting Functionality and Favorable Properties

The biotin-PEG12 chain is a critical component that imparts both functionality and beneficial physicochemical properties.

Biotin: This vitamin exhibits an exceptionally high and specific affinity for the proteins avidin and streptavidin. peptide.com By incorporating biotin, the resulting peptide or protein is "tagged," enabling a wide range of applications, including affinity purification, immobilization onto streptavidin-coated surfaces, and detection using enzyme-conjugated streptavidin probes. axispharm.comvectorlabs.com

PEG12 Spacer: The polyethylene glycol (PEG) spacer consists of 12 repeating ethylene (B1197577) glycol units. This linker has several key functions. Firstly, it is highly hydrophilic, which significantly increases the water solubility of the often-hydrophobic biotin tag and the entire conjugate. alfa-chemistry.comvectorlabs.com This can prevent aggregation and precipitation issues during synthesis and subsequent applications. vectorlabs.com Secondly, the long, flexible PEG chain acts as a spacer arm, physically separating the biotin tag from the peptide or protein backbone. This separation minimizes potential steric hindrance that could interfere with the biotin-streptavidin interaction or the biological activity of the protein. axispharm.com Research has also shown that PEGylation can protect peptides from enzymatic degradation and increase their hydrodynamic volume, which may extend their half-life in serum. vectorlabs.com

The Carboxylic Acid Group: The Conjugation Handle

The free carboxylic acid group on the lysine core is the reactive handle for conjugation. It can be activated using standard coupling reagents (e.g., HBTU, HATU) to react with primary amino groups, such as the N-terminus of a peptide or the side chain of a lysine residue on a target protein, forming a stable and irreversible amide bond. broadpharm.compeptide.com This allows for the covalent attachment of the entire Fmoc-Lys(biotin-PEG12)-OH moiety to the desired biomolecule.

Applications of Fmoc Lys Biotin Peg12 Oh in Advanced Biochemical and Molecular Research

Development of Biotin-Labeled Peptides and Protein Probes for Research

The primary application of Fmoc-Lys(biotin-PEG12)-OH lies in the synthesis of biotin-labeled peptides and protein probes. The Fmoc group provides temporary protection of the alpha-amino group of lysine (B10760008), allowing it to be seamlessly integrated into a growing peptide chain using standard Fmoc-based SPPS protocols axispharm.comvectorlabs.com. Once the synthesis is complete, the Fmoc group is removed, leaving the biotin (B1667282) moiety covalently attached to the lysine side chain.

The integrated PEG12 spacer is crucial, as it enhances the solubility of the resulting biotinylated peptide and reduces steric hindrance, thereby ensuring that the biotin is readily accessible for interaction with biotin-binding proteins axispharm.comvectorlabs.com. This feature is particularly advantageous for studying protein-protein interactions, receptor-ligand binding, and enzyme-substrate dynamics.

| Feature | Benefit in Peptide Probe Development |

| Fmoc Protecting Group | Enables controlled, site-specific incorporation of the biotinylated lysine into a peptide sequence during synthesis axispharm.com. |

| Biotin Moiety | Provides a high-affinity tag for detection and purification vectorlabs.com. |

| PEG12 Spacer | Increases solubility of the labeled peptide, reduces steric hindrance, and improves the accessibility of the biotin tag axispharm.comvectorlabs.com. |

Biotinylated peptides synthesized with Fmoc-Lys(biotin-PEG12)-OH are instrumental in developing highly sensitive detection assays. The exceptionally strong and specific interaction between biotin and the proteins avidin (B1170675) or streptavidin is harnessed to amplify detection signals. Labeled avidin or streptavidin conjugates, which can be tagged with enzymes (like horseradish peroxidase or alkaline phosphatase) or fluorescent molecules, can bind to the biotinylated peptide probe peptide.comaatbio.com.

Because each avidin molecule has four binding sites for biotin, and streptavidin also has multiple binding sites, a single biotinylated peptide can recruit multiple labeled avidin/streptavidin molecules. This leads to a significant amplification of the signal compared to direct labeling of the peptide, enabling the detection of low-abundance targets in complex biological samples peptide.comaatbio.com.

The creation of peptide probes for affinity capture is a powerful application of Fmoc-Lys(biotin-PEG12)-OH sigmaaldrich.com. These probes are designed to bind to a specific target molecule, such as a protein or a nucleic acid sequence. The biotin tag then allows for the selective isolation of the probe-target complex from a heterogeneous mixture using an avidin or streptavidin-functionalized solid support, such as beads or a chromatography column axispharm.com. This technique is widely used in proteomics to identify binding partners of a specific peptide or to enrich for specific proteins from a cell lysate.

Affinity Purification Methodologies

Fmoc-Lys(biotin-PEG12)-OH is a key reagent in affinity purification, a method that relies on a specific binding interaction to isolate a molecule of interest from a complex mixture axispharm.comvectorlabs.com. The biotin tag introduced by this compound serves as a universal handle for purification.

Peptides and proteins synthesized with a biotin tag using Fmoc-Lys(biotin-PEG12)-OH can be efficiently isolated from crude reaction mixtures or biological samples. The mixture is passed over a solid support matrix (e.g., agarose or magnetic beads) that is coated with avidin or streptavidin. The biotinylated molecules bind tightly to the matrix, while non-biotinylated components are washed away. The purified biotinylated molecule can then be eluted from the support, although the strength of the biotin-avidin interaction often requires denaturing conditions for elution.

| Step | Description |

| 1. Binding | The complex mixture containing the biotinylated target is incubated with an avidin/streptavidin-coated solid support. |

| 2. Washing | Unbound molecules are washed away, leaving only the biotinylated target attached to the support. |

| 3. Elution | The purified biotinylated molecule is released from the support, often using harsh conditions to disrupt the strong biotin-avidin interaction. |

While the biotin-avidin interaction is remarkably strong, strategies for the reversible capture and release of biotinylated proteins are crucial for preserving their native structure and function after purification. In the context of molecules synthesized with Fmoc-Lys(biotin-PEG12)-OH, while the biotinylation itself is covalent and irreversible broadpharm.com, the "reversibility" lies in the elution step of the affinity purification process.

Milder elution conditions can be employed to recover the captured protein. These methods include:

Competitive Elution: Using an excess of free biotin to displace the biotinylated protein from the avidin/streptavidin matrix.

pH Shift: Altering the pH to a level that disrupts the biotin-avidin interaction.

Use of Modified Avidin/Streptavidin: Employing engineered forms of avidin or streptavidin that have a lower binding affinity for biotin, allowing for gentler elution.

These approaches facilitate the recovery of functional proteins for downstream applications such as structural studies or activity assays.

Molecular Imaging Probe Development for Research Applications

The ability to incorporate a biotin tag at a specific site within a peptide makes Fmoc-Lys(biotin-PEG12)-OH a valuable tool for the development of molecular imaging probes axispharm.com. These probes can be used to visualize and track the localization and dynamics of their target molecules within cells and tissues.

By attaching a fluorescently labeled streptavidin or avidin to the biotinylated peptide probe, researchers can use techniques like fluorescence microscopy to monitor the distribution of the target. The PEG12 spacer in Fmoc-Lys(biotin-PEG12)-OH is advantageous in this context as it helps to maintain the functionality of both the peptide and the imaging agent by providing spatial separation axispharm.com. This approach has been utilized in various research areas, including cancer biology and neuroscience, to study cellular processes in real-time.

Attachment of Biotinylated Molecules to Imaging Probes

Fmoc-Lys(biotin-PEG12)-OH is instrumental in the creation of highly specific imaging probes. The core principle lies in the exceptionally strong and specific interaction between biotin and proteins like avidin or streptavidin. By incorporating this molecule into a peptide or another biomolecule, researchers can effectively attach a biotin tag. axispharm.compeptide.com This tag serves as a universal anchor point for imaging agents.

The process typically involves synthesizing a peptide probe with Fmoc-Lys(biotin-PEG12)-OH, which is then introduced to a biological system. Subsequently, an imaging agent (e.g., a fluorophore, a quantum dot, or a radioisotope) conjugated to streptavidin is added. The streptavidin-imaging agent complex then binds tightly to the biotinylated probe, allowing for precise visualization of the target's location and concentration within cells or tissues. peptide.comaatbio.com The PEG12 spacer plays a crucial role by extending the biotin tag away from the probe's backbone, which reduces steric hindrance and improves its accessibility to the bulky streptavidin conjugate, thereby enhancing the signal. axispharm.comvectorlabs.com This method amplifies the imaging signal because each streptavidin molecule can be labeled with multiple imaging agents and has multiple binding sites for biotin. peptide.comaatbio.com

| Feature | Role in Imaging Probe Attachment | Source |

| Biotin Moiety | Provides a high-affinity binding site for streptavidin/avidin-conjugated imaging agents. | axispharm.compeptide.com |

| PEG12 Spacer | Increases solubility, reduces steric hindrance, and enhances accessibility of the biotin tag. | axispharm.comvectorlabs.com |

| Fmoc-Lys-OH Core | Allows for standard solid-phase peptide synthesis (SPPS) to precisely position the biotin tag. | aatbio.comvectorlabs.com |

Integration into Fluorescent Probe Design

In the specific context of fluorescence imaging, Fmoc-Lys(biotin-PEG12)-OH facilitates the design of targeted probes. Biotin itself can act as a targeting ligand for cells that overexpress biotin receptors, such as many types of cancer cells. rsc.org By constructing a fluorescent molecule that includes a biotin tag via a linker like the one in Fmoc-Lys(biotin-PEG12)-OH, researchers can create probes that preferentially accumulate in target tissues. rsc.org

Alternatively, the more common strategy involves the biotin-streptavidin system. A peptide or other molecule designed to bind to a specific cellular target is synthesized using Fmoc-Lys(biotin-PEG12)-OH. This biotinylated probe is then detected using a streptavidin molecule conjugated to a fluorophore. aatbio.com This indirect detection method offers significant advantages, including signal amplification and modularity, as the same fluorescent-streptavidin conjugate can be used to detect many different biotinylated probes. peptide.comaatbio.com

Integration into PROTAC (Proteolysis-Targeting Chimeras) Linkers for Targeted Protein Degradation Studies

Fmoc-Lys(biotin-PEG12)-OH serves as a PEG-based linker component for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com

A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The linker's length, flexibility, and chemical properties are critical for the PROTAC's efficacy. Fmoc-Lys(biotin-PEG12)-OH is used in the synthesis of these linkers, where the PEG chain provides flexibility and improves solubility. The biotin can be used as a handle for purification or as a tool for pull-down assays to study the ternary complex formation (PROTAC, target protein, E3 ligase).

| PROTAC Component | Function | Role of Fmoc-Lys(biotin-PEG12)-OH |

| Target-binding Ligand | Binds to the protein of interest. | N/A |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | N/A |

| Linker | Connects the two ligands and orients them for ternary complex formation. | Can be synthesized using this compound to provide a flexible, hydrophilic PEG chain and a biotin handle. medchemexpress.com |

Biosensor Development and Functionalization

The strong biotin-streptavidin interaction is a cornerstone of many biosensor technologies, and Fmoc-Lys(biotin-PEG12)-OH provides a means to integrate this system into peptide-based sensors. For instance, in surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA), a surface can be coated with streptavidin. A biotinylated peptide, synthesized using Fmoc-Lys(biotin-PEG12)-OH, can then be easily and stably immobilized on this surface.

This immobilized peptide can act as a capture agent to detect specific antibodies, enzymes, or other binding partners in a sample. The PEG12 linker helps to lift the peptide off the sensor surface, making it more accessible to its target and minimizing non-specific binding, thereby improving the sensor's sensitivity and specificity.

Research into Supramolecular Assembly and Self-Assembled Systems

Fmoc-protected amino acids are well-known building blocks for creating self-assembled supramolecular structures, such as hydrogels. nih.gov The self-assembly is driven by a combination of hydrogen bonding and π-π stacking interactions between the fluorenyl groups of the Fmoc moiety. nih.gov

While direct studies on Fmoc-Lys(biotin-PEG12)-OH in this context are emerging, its structure suggests significant potential. The Fmoc group can drive the formation of a fibrillar network, the fundamental structure of many hydrogels. The long, hydrophilic PEG chain would likely influence the hydrogel's properties, such as its water retention capacity and mechanical stiffness. Furthermore, the terminal biotin groups would be displayed on the surface of the self-assembled fibers, creating a functionalized biomaterial capable of capturing streptavidin-conjugated proteins, enzymes, or cells for applications in tissue engineering and controlled drug delivery.

Application in Directed Evolution Studies (e.g., protein tagging)

Directed evolution involves generating large libraries of protein or peptide variants and screening them for a desired function. A crucial step in this process is isolating the "hit" molecules from the vast library. Fmoc-Lys(biotin-PEG12)-OH is an excellent tool for this purpose. sigmaaldrich.com

By incorporating a biotin tag into each peptide or protein variant during its synthesis, the entire library becomes biotinylated. This allows for efficient affinity capture of the library members on a streptavidin-coated solid support (e.g., magnetic beads or chromatography resin). vectorlabs.comsigmaaldrich.com After screening for activity, the bound molecules that exhibit the desired function can be eluted and identified. The use of this reagent ensures that the tag is incorporated at a specific site with a flexible linker that does not interfere with the protein's folding or function. sigmaaldrich.com

Enzymatic Assay Development and Characterization

Fmoc-Lys(biotin-PEG12)-OH is valuable for developing specific substrates for enzymatic assays. A peptide substrate can be synthesized to contain a recognition sequence for a particular enzyme (e.g., a protease or kinase) and a biotin tag introduced via Fmoc-Lys(biotin-PEG12)-OH.

In a typical assay format, the biotinylated peptide substrate is incubated with the enzyme. If the enzyme is active, it will modify the substrate (e.g., cleave it). The reaction mixture can then be analyzed by capturing the biotinylated components on a streptavidin-coated plate. The amount of captured material, which can be quantified using a secondary antibody or by pre-labeling the peptide with a reporter group, reflects the enzyme's activity. This approach is highly adaptable and forms the basis for many sensitive, high-throughput screening assays used in drug discovery. aatbio.commdpi.com

Ligand Discovery Methodologies (e.g., mirror-image ligand discovery)

Fmoc-Lys(biotin-PEG12)-OH is a valuable reagent in sophisticated ligand discovery techniques, most notably in mirror-image phage display. This methodology is employed to discover D-peptides that can bind to specific biological targets. D-peptides are advantageous as potential therapeutics because they are resistant to degradation by naturally occurring proteases, which typically recognize L-amino acids.

The process involves the chemical synthesis of a D-protein target, which is the "mirror image" of the natural L-protein. nih.gov This D-protein is then used as the target in a phage display library of L-peptides. The L-peptides that bind to the D-protein are identified, and their sequences are determined. The corresponding D-peptides are then synthesized, and due to the principles of chiral symmetry, these D-peptides will bind to the natural L-protein target with high affinity and specificity.

The role of Fmoc-Lys(biotin-PEG12)-OH comes into play during the screening and validation phases. By incorporating a biotinylated lysine derivative like this into the synthesized D-protein target, researchers can easily immobilize the protein on streptavidin-coated surfaces for screening assays (e.g., ELISA-like formats). The long, flexible, and hydrophilic PEG12 spacer minimizes steric hindrance, ensuring that the biotin tag is accessible for binding to streptavidin without interfering with the protein's folding or the binding sites for potential peptide ligands. axispharm.comvectorlabs.com This reliable immobilization is crucial for high-throughput screening to identify L-peptides from the phage display library that bind to the D-protein target. nih.gov

Surface Functionalization for Research Platforms

The unique structure of Fmoc-Lys(biotin-PEG12)-OH, with its protected amine for peptide synthesis, a carboxylic acid for conjugation, and a highly specific biotin tag at the end of a long PEG spacer, makes it an ideal tool for surface functionalization in various research applications. broadpharm.com

Biotinylated surfaces are widely used in research for the stable and oriented immobilization of biomolecules. The interaction between biotin and streptavidin (or avidin) is one of the strongest non-covalent bonds known in nature, providing a robust method for anchoring proteins, peptides, or other molecules onto a solid support.

Fmoc-Lys(biotin-PEG12)-OH can be incorporated into a peptide sequence during standard solid-phase peptide synthesis. vectorlabs.com Once synthesized, the peptide can be purified and then immobilized on a streptavidin-coated surface, such as a sensor chip, a magnetic bead, or a microplate. The hydrophilic PEG12 linker helps to extend the biotin tag away from the peptide's main chain, improving its accessibility to surface-bound streptavidin and enhancing the efficiency of immobilization. axispharm.comvectorlabs.com This setup is foundational for a variety of interaction studies, including Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), where researchers can analyze the binding kinetics of the immobilized peptide with its interaction partners in real-time. Biotinylated peptides are also used as probes that can be detected with high sensitivity using enzyme-conjugated streptavidin. peptide.com

Recent research has explored the use of biotinylated PEG to modify the surface of live cell carriers, such as magnetotactic bacteria (MTB), to create "stealth" properties for drug delivery. mdpi.comnih.gov In these studies, a biotin-PEG polymer is conjugated to the surface of the bacteria. mdpi.com This PEGylation shields the bacteria from the host's immune system, specifically reducing uptake by phagocytic cells. nih.govnih.gov

A study on the functionalization of MTB with a PEG-biotin polymer demonstrated a significant reduction in association with THP-1 cells, a human monocyte cell line often used as a model for phagocytes. nih.gov The complex formed by linking PEG-biotin to the bacterial surface proved to be less cytotoxic compared to the unmodified bacteria. nih.govnih.gov This indicates that modifying live cell carriers with biotin-PEG can improve their viability and potential as drug delivery vehicles by helping them evade the immune system. mdpi.com

| Carrier | Description | Cell Association Percentage |

|---|---|---|

| Bare MTB | Unmodified Magnetotactic Bacteria | Highest Association |

| MTB/PEG-biotin Complex | MTB functionalized with 10 mM Biotin-PEG | ~3% nih.gov |

Click Chemistry Applications with Fmoc-Lys(biotin-PEG12)-OH

While Fmoc-Lys(biotin-PEG12)-OH itself is not a direct participant in "click chemistry" reactions (which typically involve azide-alkyne cycloadditions), it is a key component within the broader field of bioconjugation where click chemistry is frequently used. medchemexpress.com This compound is often used in the synthesis of complex biomolecules and assemblies, such as Proteolysis Targeting Chimeras (PROTACs), where different components are linked together, sometimes using click reactions. medchemexpress.com

The versatility of the Fmoc-lysine framework allows for the creation of various derivatives. For instance, instead of biotin-PEG, the lysine side chain can be modified with an azide or an alkyne group, creating a building block like N3-L-Lys(Fmoc)-OH. iris-biotech.de This amino acid can then be incorporated into a peptide, which can subsequently be conjugated to another molecule containing the complementary click handle (an alkyne or azide, respectively) via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction.

Analytical and Characterization Methodologies for Fmoc Lys Biotin Peg12 Oh Conjugates

Chromatographic Purification Techniques

Chromatographic methods are fundamental for the purification and assessment of the purity of Fmoc-Lys(biotin-PEG12)-OH. These techniques separate the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of Fmoc-Lys(biotin-PEG12)-OH. Commercial suppliers of this reagent routinely use HPLC to ensure that purity levels exceed 95% or even 98%. A common method for the analysis of this and similar biotinylated compounds is reverse-phase HPLC (RP-HPLC).

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is achieved by a gradient elution, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased. This causes compounds to elute based on their hydrophobicity. The Fmoc group, being aromatic and hydrophobic, contributes significantly to the retention of the molecule.

A representative, though generalized, RP-HPLC method for the analysis of Fmoc-Lys(biotin-PEG12)-OH is detailed in the table below.

Table 1: Representative RP-HPLC Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 30-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm and 280 nm |

| Injection Volume | 20 µL |

The detection is typically performed using a UV detector, as the fluorenyl group of the Fmoc protecting group has a strong absorbance at wavelengths around 265 nm. A second wavelength, such as 280 nm, may also be monitored. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total integrated peak area.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and molecular weight of Fmoc-Lys(biotin-PEG12)-OH.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Fmoc-Lys(biotin-PEG12)-OH. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to confirm the presence of the key structural motifs: the Fmoc group, the lysine (B10760008) backbone, the biotin (B1667282) moiety, and the polyethylene (B3416737) glycol (PEG) linker.

The ¹H NMR spectrum will exhibit characteristic signals for each part of the molecule. The aromatic protons of the Fmoc group typically appear in the downfield region (around 7.2-7.8 ppm). The protons of the lysine alpha-carbon and side chain will have distinct chemical shifts, as will the protons of the biotin ring system. The repeating ethylene (B1197577) glycol units of the PEG12 linker will give a characteristic, intense signal in the range of 3.4-3.9 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons, aromatic carbons of the Fmoc group, the aliphatic carbons of the lysine and biotin, and the characteristic signal for the carbons of the PEG linker.

Table 2: Expected ¹H NMR Chemical Shift Ranges for Fmoc-Lys(biotin-PEG12)-OH

| Molecular Moiety | Approximate Chemical Shift (ppm) |

|---|---|

| Fmoc Aromatic Protons | 7.2 - 7.8 |

| Lysine α-CH | ~4.2 |

| Lysine side chain CH₂ | 1.3 - 3.2 |

| PEG12 (-(CH₂)₂-O-) | 3.4 - 3.9 |

| Biotin Ring Protons | 2.6 - 4.5 |

| Fmoc CH and CH₂ | 4.2 - 4.5 |

Mass spectrometry is a critical technique for confirming the molecular weight and, by extension, the identity of Fmoc-Lys(biotin-PEG12)-OH. The compound has a monoisotopic molecular weight of 1194.43 g/mol , calculated from its molecular formula, C₅₈H₉₁N₅O₁₉S.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of the compound and confirming the molecular weight of the main peak.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for large, non-volatile molecules like Fmoc-Lys(biotin-PEG12)-OH. In positive ion mode, the molecule is expected to be observed as protonated species, such as [M+H]⁺ and [M+2H]²⁺, or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The experimentally determined mass should be within a very narrow tolerance (typically <5 ppm) of the calculated theoretical mass.

Table 3: Expected Mass Spectrometry Data for Fmoc-Lys(biotin-PEG12)-OH

| Ion Species | Calculated m/z |

|---|---|

| [M+H]⁺ | 1195.44 |

| [M+2H]²⁺ | 598.22 |

| [M+Na]⁺ | 1217.42 |

Quantitative Assessment of Biotinylation Efficiency

Once Fmoc-Lys(biotin-PEG12)-OH is incorporated into a peptide or protein, it is often necessary to quantify the efficiency of the biotinylation reaction. This is crucial for applications that rely on the stoichiometric binding of avidin (B1170675) or streptavidin. Several methods are available for this purpose.

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a widely used colorimetric method. HABA dye binds to avidin, producing a distinct color with an absorbance maximum at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm. By measuring the change in absorbance, the amount of biotin in a sample can be quantified by comparing it to a standard curve of known biotin concentrations.

Table 4: Principle of the HABA Assay for Biotin Quantification

| Step | Description | Observation |

|---|---|---|

| 1 | HABA is added to a solution of avidin. | A colored complex is formed, with absorbance at 500 nm. |

| 2 | The biotinylated sample is added. | Biotin displaces HABA from the avidin binding sites. |

| 3 | Absorbance at 500 nm is measured again. | A decrease in absorbance is observed, proportional to the amount of biotin. |

Fluorescence-based assays offer a more sensitive alternative to the HABA assay. One common approach also utilizes the displacement principle. A fluorescently labeled avidin is complexed with a quencher-labeled HABA analog. When the biotinylated sample is introduced, it displaces the quencher, leading to an increase in fluorescence. The fluorescence intensity is directly proportional to the amount of biotin in the sample and is quantified against a biotin standard curve. These kits are often more sensitive and require less sample than traditional colorimetric methods.

Theoretical and Mechanistic Investigations of Fmoc Lys Biotin Peg12 Oh Functionality

Theoretical Models for PEGylation Effects on Molecular Interactions

The conjugation of polyethylene (B3416737) glycol (PEG) chains to molecules, a process known as PEGylation, significantly alters their physicochemical properties and molecular interactions. wikipedia.org Theoretical models, primarily driven by molecular dynamics (MD) simulations, provide atomistic and coarse-grained insights into these effects. mdpi.comdntb.gov.ua These models are crucial for understanding how PEGylation impacts the behavior of biomolecules like Fmoc-Lys(biotin-PEG12)-OH in various environments.

One fundamental theoretical concept is the "protein-PEG interaction model," which quantifies the interactions between PEG and individual amino acids. nih.gov This model, often refined through computational simulations, helps predict how a PEG chain will arrange itself on a protein or peptide surface. nih.gov Studies have shown that PEG chains can have both attractive and repulsive interactions with molecules. mdpi.com For instance, PEG chains tend to wrap around antimicrobial peptides due to electrostatic interactions between cationic amino acids and the oxygen atoms of PEG. mdpi.com This "masking" effect can shield the molecule from its environment, reducing immunogenicity and preventing degradation. wikipedia.org

MD simulations have been instrumental in developing and validating these theoretical models. dntb.gov.ua Both all-atom and coarse-grained MD simulations have been employed to study PEGylated peptides, proteins, and nanoparticles. mdpi.com These simulations provide detailed information on the conformational changes, stability, and interaction dynamics of PEGylated molecules. nih.gov For example, simulations have revealed that PEGylation can influence the helical stability and tertiary structure of coiled-coil peptides. mdpi.com The insights gained from these computational approaches are vital for the rational design of PEGylated therapeutics and research tools. dntb.gov.ua

Table 1: Theoretical and Computational Approaches to Understanding PEGylation Effects

| Modeling Approach | Key Insights Provided | Relevant Applications |

|---|---|---|

| All-Atom Molecular Dynamics (MD) Simulations | Detailed atomistic view of PEG-molecule interactions, conformational changes, and solvent effects. | Predicting the impact of PEGylation on the secondary and tertiary structure of peptides and proteins. mdpi.com |

| Coarse-Grained (CG) MD Simulations | Enables the study of larger systems and longer timescales, providing insights into self-assembly and interactions with membranes. mdpi.com | Simulating the interaction of PEGylated nanoparticles with lipid bilayers and understanding drug delivery mechanisms. mdpi.com |

| Protein-PEG Interaction Models | Quantifies the preferential binding of PEG to different amino acid residues. | Predicting the orientation and conformation of PEG chains on protein surfaces. nih.gov |

Mechanistic Understanding of Steric Hindrance Reduction by PEG12 Spacer

The PEG12 spacer arm in Fmoc-Lys(biotin-PEG12)-OH plays a critical role in mitigating steric hindrance, thereby enhancing the accessibility of the terminal biotin (B1667282) moiety for binding to avidin (B1170675) or streptavidin. thermofisher.com This reduction in steric hindrance is achieved through the inherent flexibility and hydrophilicity of the polyethylene glycol chain. thermofisher.com

The mechanism of steric hindrance reduction can be understood by considering the conformational freedom of the PEG12 spacer. The long, flexible chain allows the biotin group to extend away from the lysine (B10760008) backbone and any larger molecule to which it might be attached. thermofisher.com This increased distance and mobility prevent the parent molecule from physically obstructing the binding pocket of avidin or streptavidin. nih.gov The hydrophilic nature of the PEG spacer also contributes to its effectiveness by ensuring it remains extended in aqueous environments, further promoting the accessibility of the biotin. thermofisher.com

Theoretical models and experimental observations support this mechanistic understanding. Molecular theory suggests that the flexibility of the polymer spacer is crucial for accommodating the optimal arrangement of binding partners, reducing repulsive forces. nih.govresearchgate.net In the context of biotin-avidin interactions, the PEG spacer allows the biotin to effectively "reach out" and bind to the deep biotin-binding pocket of avidin, which is approximately 9 Å below the protein's surface. thermofisher.com This is particularly important when the biotin is attached to a large molecule, where direct conjugation would likely lead to significant steric clashes and reduced binding efficiency. nih.gov

Computational Studies on Conformational Flexibility of PEGylated Biotinylated Lysine

Computational studies, particularly molecular dynamics (MD) simulations, have provided significant insights into the conformational flexibility of PEGylated biomolecules. researchgate.net While specific studies on Fmoc-Lys(biotin-PEG12)-OH are not extensively detailed in the public domain, the principles derived from computational studies of similar PEGylated peptides and amino acids are directly applicable. nih.govmdpi.com

MD simulations can model the dynamic behavior of the PEG12 chain, the biotin moiety, and the lysine residue in solution. These simulations reveal that the PEG chain is not a rigid linker but rather a highly flexible and dynamic entity. mdpi.com This flexibility allows the biotinylated lysine derivative to adopt a wide range of conformations. The PEG chain can exist in various states, from a compact, coiled structure to a fully extended conformation. nih.gov This conformational freedom is critical for the molecule's function, as it allows the biotin group to be optimally positioned for interaction with its binding partners. nih.gov

Table 2: Key Findings from Computational Studies on PEGylated Molecules

| Computational Method | Observation | Implication for Fmoc-Lys(biotin-PEG12)-OH |

|---|---|---|

| Molecular Dynamics (MD) | PEG chains exhibit significant conformational flexibility, transitioning between coiled and extended states. nih.gov | The PEG12 spacer allows the biotin group to have a large radius of action, enhancing its ability to bind to avidin/streptavidin. |

| Coarse-Grained (CG) Simulations | PEGylation influences the overall shape and surface properties of molecules, often increasing their hydrodynamic radius. mdpi.com | The PEG12 spacer can influence how the molecule interacts with its broader environment, potentially reducing non-specific binding. |

| Solvent Interaction Analysis | Hydrophilic PEG chains interact favorably with water, promoting an extended conformation in aqueous solutions. thermofisher.com | In biological buffers, the PEG12 spacer is likely to be in a solvated, extended state, maximizing the accessibility of the biotin. |

Elucidation of Fmoc Deprotection Kinetics and Subsequent Reaction Mechanisms

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS) and other applications where the free amine of lysine is required for subsequent reactions. The deprotection of Fmoc-Lys(biotin-PEG12)-OH follows a well-established E1cB (Elimination, Unimolecular, conjugate Base) mechanism. rsc.orgnih.gov

The process is initiated by a base, most commonly a secondary amine like piperidine (B6355638), which abstracts the acidic proton from the C9 position of the fluorenyl ring. nih.govresearchgate.net This results in the formation of a carbanion intermediate. Subsequently, a β-elimination reaction occurs, leading to the cleavage of the C-O bond and the release of the free amine of the lysine, along with the formation of dibenzofulvene (DBF). nih.gov The highly reactive DBF is then trapped by the excess secondary amine to form a stable adduct. nih.gov

The kinetics of Fmoc deprotection can be influenced by several factors, including the choice of base, its concentration, the solvent, and the steric environment of the Fmoc group. nih.govnih.gov While piperidine is the most common reagent, alternatives like 4-methylpiperidine and piperazine have also been investigated to optimize deprotection efficiency and minimize side reactions. nih.govscielo.org.mx The rate of deprotection is often monitored spectrophotometrically by measuring the absorbance of the DBF-amine adduct. rsc.org Studies have shown that for most amino acids, deprotection with 20% piperidine in DMF is rapid, often complete within minutes. researchgate.net However, for sterically hindered amino acids, longer reaction times or stronger base concentrations may be necessary to ensure complete removal of the Fmoc group. nih.gov

Table 3: Factors Influencing Fmoc Deprotection Kinetics

| Factor | Effect on Deprotection Rate | Rationale |

|---|---|---|

| Base | Stronger, less sterically hindered bases generally increase the rate. nih.gov | A more effective base will more readily abstract the acidic proton from the fluorenyl group. |

| Base Concentration | Higher concentrations generally lead to faster deprotection. researchgate.net | Increased availability of the base to drive the reaction forward. |

| Solvent | Polar aprotic solvents like DMF and NMP are typically used. nih.gov | These solvents effectively solvate the reactants and intermediates, facilitating the reaction. |

| Steric Hindrance | Increased steric hindrance around the Fmoc group can slow down the reaction. nih.gov | The base may have difficulty accessing the acidic proton on the fluorenyl ring. |

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| Fmoc-Lys(biotin-PEG12)-OH |

| Polyethylene glycol (PEG) |

| Lysine |

| Biotin |

| Avidin |

| Streptavidin |

| 9-fluorenylmethoxycarbonyl (Fmoc) |

| Piperidine |

| Dibenzofulvene (DBF) |

| N,N-Dimethylformamide (DMF) |

| 4-methylpiperidine |

| Piperazine |

Future Directions and Emerging Research Avenues for Fmoc Lys Biotin Peg12 Oh

Exploration of Novel Bioconjugation Chemistries for Enhanced Control

While the established method for incorporating Fmoc-Lys(biotin-PEG12)-OH involves standard amide bond formation during solid-phase peptide synthesis (SPPS), future research is directed towards employing more diverse and controllable bioconjugation chemistries. cd-bioparticles.netbroadpharm.com The goal is to achieve site-specific modifications of complex biomolecules and to create conjugates with precisely defined architectures and functionalities.